![molecular formula C15H15IO B1342008 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene CAS No. 126312-61-6](/img/structure/B1342008.png)
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene
Overview
Description
The compound 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene is a chemically modified benzene derivative that is of interest in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis and reactivity of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves selective functionalization of benzene derivatives. For instance, the synthesis of 1,3,5-tris(dimethylamino)benzene involves the introduction of dimethylamino groups onto a benzene ring, which is structurally related to the dimethyl groups in 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene . Additionally, the synthesis of 1-(Benzyloxy)-1,2,3-triazole through selective benzylation indicates the potential for benzyloxy groups to be introduced onto nitrogen-containing heterocycles, which could be extrapolated to the benzylation of benzene derivatives .
Molecular Structure Analysis
The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the benzene ring. For example, the X-ray structure of 1,3,5-tris(dimethylamino)benzene shows planar arene rings with puckering due to steric interactions . This suggests that in 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, the presence of bulky substituents such as the benzyloxy group and iodine atom could similarly influence the molecular conformation and steric environment.
Chemical Reactions Analysis
The reactivity of benzene derivatives is highly dependent on the substituents present. The use of 5,5'-Dimethyl-3,3'-azoisoxazole for the selective esterification of benzylic alcohols under Mitsunobu conditions indicates that the benzylic position in benzene derivatives is reactive towards esterification . This could imply that the benzylic position in 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene may also be amenable to similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives are influenced by their functional groups. For instance, the introduction of iodine into benzene rings, as seen in the synthesis of imaging agents for amyloid plaque, can significantly affect the compound's binding affinities and its ability to cross biological barriers like the blood-brain barrier . This suggests that the iodine substituent in 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene would also impact its physical properties, such as solubility and density, as well as its chemical reactivity, particularly in electrophilic substitution reactions.
Scientific Research Applications
Catalytic Synthesis
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, and related compounds, are utilized in catalytic synthesis processes. For example, the hydrogenation of related compounds like 5,5-dimethyl-2-phenyl-[1,3]dioxane to produce 3-benzyloxy-2,2-dimethyl-propan-1-ol was investigated using copper-loaded catalysts (Paczkowski & Hölderich, 1997). This highlights its potential in the synthesis of specialized organic compounds.
Polyamide Synthesis
In polymer science, derivatives of 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene are used in the synthesis of novel aromatic polyamides. High-molecular-weight polyamides, synthesized from related dicarboxylic acids, have been developed for their solubility in polar solvents and mechanical properties, making them useful in various industrial applications (Hsiao & Chang, 1996).
Photolysis Studies
Photolysis of compounds similar to 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene, such as 5,6-di-iodo-1,3-dimethyluracil, has been studied for understanding the behavior of radical intermediates in organic reactions (Youssefyeh & Lichtenberg, 1974). This research is crucial for the development of new synthetic pathways in organic chemistry.
Anti-Tubercular Applications
Compounds structurally related to 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene have been synthesized for potential anti-tubercular applications. Studies on these compounds show promising activity against Mycobacterium tuberculosis, indicating potential medicinal applications (Nimbalkar et al., 2018).
properties
IUPAC Name |
2-iodo-1,3-dimethyl-5-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c1-11-8-14(9-12(2)15(11)16)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHZYYGVAKLSCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600515 | |
Record name | 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene | |
CAS RN |
126312-61-6 | |
Record name | 5-(Benzyloxy)-2-iodo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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